Benzenamine, 4-nitro-N-nitroso-N-phenyl-
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Overview
Description
Benzenamine, 4-nitro-N-nitroso-N-phenyl- is a chemical compound with the molecular formula C₁₂H₉N₃O₃ and a molecular weight of 243.2182 g/mol . It is also known by its IUPAC name, 4-nitro-N-nitroso-N-phenylbenzenamine. This compound is characterized by the presence of nitro, nitroso, and phenyl groups attached to a benzenamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-nitro-N-nitroso-N-phenyl- typically involves the nitration of N-phenylbenzenamine followed by nitrosation. The nitration process introduces a nitro group into the aromatic ring, while nitrosation adds a nitroso group to the amine nitrogen. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-nitro-N-nitroso-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation and nitration reactions often use reagents like chlorine (Cl₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of nitrobenzenamines.
Reduction: Formation of aminobenzenamines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzenamine, 4-nitro-N-nitroso-N-phenyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of rubber chemicals, antioxidants, and stabilizers.
Mechanism of Action
The mechanism of action of Benzenamine, 4-nitro-N-nitroso-N-phenyl- involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other biomolecules, leading to various biological effects. The compound’s molecular targets include enzymes involved in oxidative stress and DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-nitro-N-phenyl-: Lacks the nitroso group, resulting in different reactivity and applications.
Benzenamine, 4-nitroso-N-phenyl-: Lacks the nitro group, affecting its chemical behavior and biological activity.
Uniqueness
Benzenamine, 4-nitro-N-nitroso-N-phenyl- is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and biological properties. This combination makes it valuable for specific applications in research and industry .
Properties
CAS No. |
3665-70-1 |
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Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-N-phenylnitrous amide |
InChI |
InChI=1S/C12H9N3O3/c16-13-14(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9H |
InChI Key |
HDKIMHWOSSQGFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])N=O |
Origin of Product |
United States |
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